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Introduction to Cefetamet Pivoxil

Cefetamet pivoxil is an orally administered prodrug ester of the active antibacterial compound cefetamet,

classified as a third-generation cephalosporin. It was developed to overcome the limited oral absorption of

parent cephalosporin molecules while maintaining extended spectrum activity against common pathogens.

The prodrug strategy enables effective oral therapy for various community-acquired infections, particularly

respiratory and urinary tract infections. After oral administration, cefetamet pivoxil undergoes complete

hydrolysis during first-pass metabolism to release the active metabolite cefetamet, which exhibits enhanced

stability against β-lactamases compared to penicillins and earlier generation cephalosporins [1] [2].

The pharmacokinetic profile of cefetamet pivoxil has been extensively characterized in healthy adult

volunteers, special populations, and pediatric patients, establishing its therapeutic utility across diverse

demographic groups. Its antibacterial spectrum is comparable to cefotaxime but with notably poor activity

against staphylococci, making it particularly suitable for targeted therapy against susceptible organisms

while potentially reducing selection pressure for resistance among non-target species [3] [1]. This

comprehensive review summarizes the pharmacokinetic properties, experimental methodologies, and clinical

implications of cefetamet pivoxil therapy for research and development professionals.
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Quantitative Pharmacokinetic Profile

Extensive clinical studies involving 152 healthy volunteers have established the fundamental

pharmacokinetic parameters for cefetamet following intravenous administration, reflecting the disposition

characteristics of the active compound independent of absorption variables [1] [2].

Table 1: Fundamental Pharmacokinetic Parameters of Cefetamet After Intravenous Administration

Parameter
Mean Value ±
SD

Units Conditions & Notes

Total Body Clearance 136 ± 23.6 mL/min Linear over 133-2650 mg dose range
[4]

Renal Clearance 119 ± 18.2 mL/min Primary elimination pathway [4]

Nonrenal Clearance 17 ± 5.4 mL/min Presumably metabolism/secretion [1]

Volume of Distribution
(Vss)

0.29 ± 0.023 L/kg Consistent with β-lactam antibiotics [4]

Elimination Half-life 2.2 ± 0.18 hours Monoexponential decline [1] [4]

Urinary Recovery 88 ± 11 % of

dose

Unchanged drug in urine [1]

Protein Binding Not extensive % Specifically noted as minimal [1]

Absorption Characteristics

The bioavailability of cefetamet pivoxil has been systematically evaluated under various conditions,

revealing significant food effects and formulation-dependent absorption patterns.

Table 2: Absorption Parameters of Cefetamet Pivoxil Formulations
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Parameter
Tablet Formulation
(Fasted)

Tablet Formulation
(Fed)

Syrup
Formulation

Units

Absolute
Bioavailability

31 ± 7 [4] 44 ± 4 [4] to 50-60% [1] 38-47% [1] % of

dose

Time to Peak (Tmax) 3.0 ± 0.6 [4] 4.8 ± 0.4 [4] Not specified hours

Peak Concentration
(Cmax)

4.86 ± 1.35 (500mg)
[5]

5.76 ± 1.50 (with
cisapride) [5]

Not specified mg/L

Urine Recovery (24h) 41.9 ± 3.8 [5] Similar increase as
bioavailability

Not specified % of
dose

Dose Proportionality and Linearity

Pharmacokinetic studies demonstrate that cefetamet follows linear pharmacokinetics when administered

intravenously, with dose-proportional increases in AUC and parameters independent of dose across the range

of 133 to 2,650 mg [4]. However, oral administration of the prodrug cefetamet pivoxil exhibits dose-

dependent absorption characteristics, with the extent of absorption decreasing as doses increase from 500

to 2,000 mg [6].

Dose Normalization: Area Under Curve (AUC) dose-normalized values decreased by an average of

10.3% over the dose range of 500-2,000 mg [6]
Absorption Rate: Time to maximum concentration (Tmax) delayed from 4.0 ± 0.81 to 4.88 ± 0.96

hours with increasing doses [6]
Clinical Relevance: Despite statistical significance, these changes are not considered clinically

consequential due to magnitude comparable to intragroup variations [6]

Metabolic Pathway and Pharmacokinetic Profile

The pharmacokinetic profile of cefetamet pivoxil demonstrates a classic prodrug activation pattern, with

rapid conversion to the active moiety and predictable elimination characteristics. The following diagram

illustrates the complete metabolic pathway and pharmacokinetic behavior from administration to elimination.
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Figure 1: Complete pharmacokinetic pathway of cefetamet pivoxil from oral administration to elimination,

illustrating the prodrug activation and elimination characteristics.

Experimental Methodologies

Key Clinical Study Designs

The pharmacokinetic profile of cefetamet pivoxil has been characterized through rigorously controlled

clinical trials employing standardized methodologies across multiple research centers.

Table 3: Methodological Approaches in Key Pharmacokinetic Studies

Study Focus Design Subjects
Analytical
Method

Key Measurements

Absolute
Bioavailability

Randomized,
crossover [4]

Healthy
males

HPLC [6] Plasma
concentrations, urinary

recovery
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Study Focus Design Subjects
Analytical
Method

Key Measurements

Food Effects Controlled meal

timing [4]

Normal

volunteers

Validated

bioassay [5]

AUC, Cmax, Tmax

under fed/fasted

Dose Proportionality 4×4 Latin square

[6]

16 males

(24.5±2.1y)

HPLC [6] Dose-normalized

AUC, urinary excretion

Drug Interactions Double-blind, 3-

way crossover [5]

12 healthy

males

Bioassay [5] Serum concentrations,

urine recovery

Pediatric
Pharmacokinetics

Open-label, sparse

sampling [7]

Infants (3.5-

17.3mo)

Specific

assay [7]

Clearance maturation

modeling

Analytical Techniques and Bioavailability Assessment

The experimental workflow for determining cefetamet pivoxil pharmacokinetics involves specific

methodological considerations that impact data interpretation and clinical application.
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Figure 2: Experimental workflow for pharmacokinetic studies of cefetamet pivoxil, showing parallel

assessment of intravenous and oral formulations.

Bioavailability Calculation: Absolute bioavailability determined by comparing AUC(0-∞) after oral

administration to intravenous reference, applying the formula: F = (AUCₚₒ × Doseᵢᵥ) / (AUCᵢᵥ ×
Doseₚₒ) × 100% [4]

Analytical Specificity: Early studies employed validated bioassay methods [5], while later
investigations used high-performance liquid chromatography (HPLC) with specific detection [6]

Sampling Protocols: Intensive sampling regimens typically extended to 12-24 hours post-dose,
capturing complete absorption and elimination profiles [4] [5]

Special Population Considerations
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Renal Impairment

Renal function significantly impacts cefetamet elimination, requiring dosage adjustment in patients with

compromised kidney function [1] [2].

Clearance Relationship: Cefetamet clearance correlates directly with creatinine clearance, with

reductions requiring dose modifications when CrCl <40 mL/min/1.73m² [2]
Elimination Pathway: Predominantly renal (88% recovered unchanged in urine) via glomerular

filtration with possible minor tubular secretion [1]
Dosing Adjustment: Recommended for patients with creatinine clearance below 40 mL/min/1.73m²

[2]

Pediatric Population

Pediatric pharmacokinetics differ substantially from adults due to maturation processes affecting drug

disposition [7].

Bioavailability: Syrup formulation absorption was 38 ± 19% in infants, comparable to children and

adults [7]
Half-life Extension: Plasma half-life of intravenous cefetamet was 3.03 ± 0.96 hours in infants,

longer than in children aged 3-12 years [7]
Maturation Model: Clearance capacity increases from birth to 5 years by a factor of 4.5, progressing

exponentially with a half-life of 14 months [7]

Geriatric Population and Hepatic Impairment

Limited data suggest no clinically significant pharmacokinetic alterations in elderly patients or those with

liver disease.

Age Independence: Pharmacokinetics of cefetamet were independent of age in populations under
75 years [1] [2]

Hepatic Stability: Liver disease did not significantly alter cefetamet disposition, consistent with
minimal hepatic elimination [2]

Clinical Implications and Clinical Pharmacokinetics
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The established pharmacokinetic profile of cefetamet pivoxil supports its clinical application in specific

infectious disease scenarios while highlighting important limitations.

Therapeutic Applications

Respiratory Infections: Effective against major respiratory pathogens including Streptococcus
pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including β-lactamase-producing
strains [3]

Urinary Tract Infections: Demonstrated efficacy in complicated UTIs with similar efficacy to
cefadroxil, cefaclor, and cefuroxime axetil [3]

Pediatric Infections: Effective for otitis media, pneumonia, pharyngotonsillitis, and urinary tract
infections in children [3]

Sexually Transmitted Infections: Preliminary data show single-dose cefetamet pivoxil effectively
eradicates Neisseria gonorrhoeae [3]

Dosing Considerations

Administration Timing: Should be administered within 1 hour of a meal to optimize bioavailability [1]
[2]

Formulation Selection: Tablet formulation preferred over syrup due to superior food-enhanced
absorption [1] [2]

Renal Adjustment: Essential for patients with creatinine clearance below 40 mL/min/1.73m² [2]
Dosing Interval: Standard dosage of 500mg every 12 hours maintains plasma concentrations above

MIC90 for susceptible pathogens [2]

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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